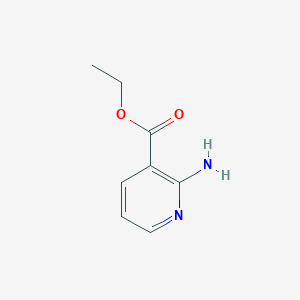

Ethyl 2-aminonicotinate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAGEDYOPMHRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498099 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-26-0 | |

| Record name | Ethyl 2-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Aminonicotinate and Its Derivatives

Classical Synthesis Routes

Traditional methods for synthesizing ethyl 2-aminonicotinate often involve multi-step processes that have been well-established in organic chemistry literature. These routes include direct esterification, synthesis from the corresponding carboxylic acid, and nucleophilic substitution on a halogenated precursor.

Esterification Reactions

Esterification is a fundamental reaction for the synthesis of this compound. This typically involves the reaction of an alcohol with a carboxylic acid or its derivative. In the context of related compounds, 2-chloronicotinic acid has been successfully esterified by refluxing with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. rsc.org The process involves heating the solution for several hours, followed by neutralization and extraction to yield the ethyl ester. rsc.org

In some cases, the esterification of 2-aminonicotinic acid to this compound has been observed as the sole product in reactions where a different outcome was intended. nih.govsemanticscholar.org For instance, attempted one-pot synthesis of 4H-benzo[d] Current time information in Bangalore, IN.figshare.comoxazin-4-ones from 2-aminonicotinic acid using orthoesters under certain conditions resulted exclusively in the formation of the ethyl ester. nih.govsemanticscholar.org

A method for preparing the analogous mthis compound involves treating 2-aminonicotinic acid with 2-chloro-1,3-dimethyl imidazolinium chloride and triethylamine (B128534) in methanol (B129727) at room temperature. google.com This approach could be adapted for the synthesis of the ethyl ester by substituting methanol with ethanol.

Table 1: Comparison of Selected Esterification Methods for Nicotinic Acid Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| 2-Chloronicotinic acid | Concentrated H₂SO₄ | Ethanol | Reflux, 4h | Ethyl 2-chloronicotinate | rsc.org |

| 2-Aminonicotinic acid | Orthoesters, Acetic Acid | Neat | 100 °C or MW | This compound | nih.govsemanticscholar.org |

Synthesis from 2-aminonicotinic acid

Once 2-aminonicotinic acid is obtained, it can be converted to the ethyl ester through standard esterification procedures, such as the Fischer esterification method involving heating the acid in ethanol with a strong acid catalyst. rsc.org As noted previously, this transformation can also occur under milder conditions, for example, when using reagents like 2-chloro-1,3-dimethyl imidazolinium chloride in ethanol. google.com

Synthesis from 2-chloronicotinate

An alternative strategy for preparing this compound involves a nucleophilic aromatic substitution reaction starting from an ethyl 2-halonicotinate, such as ethyl 2-chloronicotinate or ethyl 2-bromonicotinate. The synthesis of the precursor, ethyl 2-chloronicotinate, can be accomplished by treating 2-chloronicotinic acid with thionyl chloride to form the acid chloride, which is then reacted with ethanol.

The halogen at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic attack. This allows for its displacement by an amino group. For instance, ethyl 2-chloronicotinate can be heated with various substituted anilines in ethylene (B1197577) glycol to produce ethyl 2-(arylamino)nicotinates. rsc.org A similar reaction with ammonia (B1221849) or an ammonia equivalent would yield the target this compound.

Interestingly, in a study involving the reaction of 2-bromonicotinates with primary amino acid ester hydrochlorides, the unexpected formation of 2-aminonicotinate esters was observed when the reaction was conducted in refluxing pyridine. nih.gov This suggests that under certain conditions, the solvent or other species in the reaction mixture can act as the source of the amino group.

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of methods that are more efficient, produce less waste, and are more environmentally benign. These principles are reflected in the advanced synthetic routes to this compound, which include microwave-assisted synthesis and one-pot strategies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The Bohlmann–Rahtz pyridine synthesis, a method for producing substituted pyridines, has been adapted for the microwave-assisted synthesis of highly-substituted ethyl 2-aminonicotinates. figshare.com This reaction involves the cyclocondensation of an amidine (like 2-carbethoxyacetamidine) with an ethynyl (B1212043) ketone in ethanol at 150 °C, yielding the desired product with complete regiocontrol. figshare.com

Microwave heating has also been successfully applied to the synthesis of the precursor acid. 2-Aminonicotinic acids can be readily prepared in high yields by reacting 2-chloronicotinic acid with various primary or secondary amines in water under microwave irradiation, typically at temperatures between 140°C and 200°C for 1.5 to 2 hours. researchgate.net These acids can then be esterified to provide the final ethyl ester product.

Table 2: Examples of Microwave-Assisted Synthesis of Nicotinic Acid Derivatives

| Reactants | Reagents/Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Carbethoxyacetamidine, Ethynyl ketone | Na₂CO₃ / EtOH | 150 °C, 1.5h | Substituted Ethyl 2-aminonicotinates | Good to Excellent | figshare.com |

| 2-Chloronicotinic acid, 40% aq. MeNH₂ | Water | 140 °C, 1.5h | 2-(Methylamino)nicotinic acid | High | researchgate.net |

One-Pot Synthesis Strategies

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time, solvents, and resources. Several one-pot methods have been developed for aminonicotinate derivatives.

An efficient one-pot methodology for the amination of heteroaryl chlorides, which is applicable to the synthesis of aminonicotinates, involves the displacement of a chloro group with an azide, followed by an in-situ Staudinger reaction. lookchem.com This approach has been used to synthesize various carboxylate-substituted heteroaryl amines, including amino-pyridines. lookchem.com

Furthermore, the Bohlmann–Rahtz synthesis performed under microwave irradiation can also be considered a one-pot strategy, as it constructs the substituted pyridine ring and establishes the required functional groups in a single, contained procedure. figshare.com Patent literature also describes the one-pot synthesis of N-substituted this compound derivatives by reacting this compound with reagents like 4-chloromethyl pyridine in toluene (B28343) in the presence of a base. google.com

Catalytic Methods in this compound Synthesis

Catalytic approaches offer efficient and selective routes to this compound, minimizing waste and improving reaction conditions.

Palladium-catalyzed methods are utilized for the efficient synthesis of aminonicotinate derivatives. For instance, the amination of aryl nonaflates using palladium catalysts with specific ligands allows for the coupling of various functionalized aryl nonaflates with primary and secondary amines, yielding anilines in excellent yields. acs.org Even complex substrates, such as 2-carboxymethyl aryl nonaflate, can be effectively coupled with primary alkylamines. acs.org Ruthenium-catalyzed [2+2+2] cycloaddition of diynes with cyanamides also provides a pathway to 2-aminopyridine (B139424) derivatives. acs.org Furthermore, transition metal catalysts like copper and rhodium complexes have been employed in the synthesis of various nitrogen-containing heterocycles. rsc.org

A microwave-assisted Bohlmann–Rahtz cyclocondensation provides another route to this compound. This method uses ethyl 3-amino-3-iminopropionate hydrochloride and ethynyl ketones under basic conditions, such as with sodium carbonate in ethanol at 150°C, to achieve yields of 52–54%.

Electrocatalysis presents a promising and environmentally benign approach for synthesizing aminonicotinic acid derivatives. The electrocatalytic carboxylation of 2-amino-5-bromopyridine (B118841) with carbon dioxide in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate, has been demonstrated to produce 6-aminonicotinic acid. chemchart.com Another electroorganic synthesis method involves the conversion of 2-amino-5-chloropyridine (B124133) to 6-aminonicotinic acid. chemchart.com Recent advancements in electrocatalysis have also focused on the synthesis of amides from carbon dioxide and nitrogen. For example, the electrochemical conversion of CO2 and N2 to acetamide (B32628) has been investigated using single-atom alloy catalysts, highlighting the potential for C-C and C-N bond formation through co-electroreduction. nih.gov

| Method | Reactants | Catalyst/Conditions | Product | Yield |

| Palladium-catalyzed Amination | Aryl nonaflates, Amines | Palladium, Ligands (e.g., Xantphos) | Anilines | Excellent |

| Ruthenium-catalyzed Cycloaddition | 1,6- and 1,7-diynes, Cyanamides | Ruthenium catalyst | 2-Aminopyridines | Not specified |

| Microwave-assisted Bohlmann–Rahtz | Ethyl 3-amino-3-iminopropionate hydrochloride, Ethynyl ketones | Na₂CO₃, EtOH, 150°C | This compound | 52-54% |

| Electrocatalytic Carboxylation | 2-Amino-5-bromopyridine, CO₂ | Ionic liquid | 6-Aminonicotinic acid | Not specified chemchart.com |

| Electroorganic Synthesis | 2-Amino-5-chloropyridine | Not specified | 6-Aminonicotinic acid | Not specified chemchart.com |

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a versatile building block for the synthesis of more complex heterocyclic systems.

The fusion of a pyrimidine (B1678525) or other heterocyclic ring to the pyridine core of this compound leads to compounds with diverse biological activities. These fused systems are prevalent in many natural and synthetic molecules. researchgate.netuomustansiriyah.edu.iq

A primary approach to synthesizing pyrido[2,3-d]pyrimidines involves the cyclization of appropriately substituted pyridine derivatives, such as this compound. jocpr.com One common method is the reaction of 2-aminonicotinates with various reagents to form the fused pyrimidine ring. jocpr.com For instance, a series of novel 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidines have been prepared starting from ethyl 2-amino-6-(trifluoromethyl)nicotinate through a multi-step process involving acylation, cyclization, chlorination, and subsequent reactions. researchgate.netresearchgate.net Another strategy involves the reaction of 2-aminonicotinic acid with urea (B33335) to form an intermediate that can be further reacted to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-amino-6-(trifluoromethyl)nicotinate | Acylating agents, cyclizing agents, etc. | 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidines | researchgate.netresearchgate.net |

| 2-Aminonicotinic acid | Urea, POCl₃, etc. | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 6-Amino-1,3-disubstituted uracils | Vilsmeier reagent, cyanoacetamide | Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | nih.gov |

This compound also serves as a starting material for the synthesis of 1,2,4-triazole (B32235) fused pyrido[2,3-d]pyrimidines. researchgate.net A series of these fused systems were synthesized from this compound in a multi-step process. researchgate.net The general strategy often involves the initial formation of a pyrido[2,3-d]pyrimidine core, followed by the construction of the triazole ring. For example, 4-hydrazone functionalized pyrido[2,3-d]pyrimidines can be cyclized to form the 1,2,4-triazole fused derivatives. researchgate.netresearchgate.net Various synthetic methods for 1,2,4-triazoles have been developed, including metal-free approaches and reactions utilizing amine oxidase-inspired catalysis. rsc.orgisres.org

Synthesis of Fused Heterocyclic Systems

Quinazoline Derivatives

This compound serves as a key building block for the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds that are structural isomers of quinazolines. These syntheses typically involve the construction of a pyrimidine ring onto the existing pyridine framework of the nicotinate (B505614) ester.

The cyclization of ethyl 2-aminonicotinates can be achieved through various reagents that provide the necessary carbon and nitrogen atoms to form the new ring. For instance, reacting ethyl 2-aminonicotinates with ethyl carbamates in the presence of a strong base like sodium hydride leads to the formation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. thieme-connect.de Alternatively, using methyl dithiocarbamates as the cyclizing agent yields 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. thieme-connect.de

Another common strategy involves the reaction of the amino group of the nicotinate with isocyanates or isothiocyanates. thieme-connect.de This initially forms a urea or thiourea (B124793) intermediate, which subsequently undergoes intramolecular cyclization to furnish the pyrido[2,3-d]pyrimidine core. thieme-connect.de For example, refluxing methyl 2-aminonicotinates with an isocyanate in pyridine directly produces pyridopyrimidinediones. thieme-connect.de These methods highlight the reactivity of the 2-amino group and its utility in ring-forming reactions.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from this compound

| Reactant with this compound | Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl Carbamate | Sodium Hydride | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | thieme-connect.de |

| Methyl Dithiocarbamate (B8719985) | - | 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | thieme-connect.de |

| Isocyanate | Reflux in Pyridine | Pyrido[2,3-d]pyrimidinedione | thieme-connect.de |

Formation of Schiff Bases and Cyclized Products

The primary amino group of this compound readily undergoes condensation with aldehydes to form Schiff bases, also known as imines. amazonaws.comwisdomlib.org This reaction involves the formation of a carbon-nitrogen double bond and is typically catalyzed by an acid. amazonaws.comwisdomlib.org Methane sulfonic acid has been reported as an effective catalyst for this transformation, promoting high yields and short reaction times under solvent-free conditions at room temperature. wisdomlib.org

These Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems. For example, they can undergo cyclization reactions to form a variety of fused and non-fused ring structures. One documented pathway involves the cyclization of Schiff bases with reagents like bromine and acetic acid to yield 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net The specific structure of the final cyclized product depends on the nature of the aldehyde used to form the Schiff base and the subsequent cyclizing agent. This two-step process of Schiff base formation followed by cyclization is a versatile strategy for generating molecular diversity from the this compound scaffold.

Table 2: Synthesis and Cyclization of Schiff Bases from this compound

| Reaction Step | Reagents | Key Intermediate/Product | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic Aldehydes, Methane Sulfonic Acid | Ethyl 2-(benzylideneamino)nicotinate derivatives | amazonaws.comwisdomlib.org |

| Cyclization | Bromine, Acetic Acid | 1,3,4-Oxadiazole derivatives | researchgate.net |

Synthesis of Amino Acid Esters of Nicotinates

The amino group of this compound can be acylated with amino acids to form amino acid esters of nicotinates, effectively creating a peptide bond. This reaction is a cornerstone of peptide synthesis and can be achieved using various coupling reagents. bachem.compeptide.com The general process involves activating the carboxylic acid group of a protected amino acid, which then reacts with the amino group of the nicotinate.

One specific method describes the synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters. nih.gov This was accomplished by reacting 2-bromonicotinates with primary amino acid ester hydrochlorides in refluxing tetrahydrofuran (B95107), using triethylamine as a base. nih.gov This approach can also be extended to dipeptides, as demonstrated by the successful synthesis of an N-glycylglycine ethyl ester analogue. nih.gov The choice of coupling reagents and reaction conditions is critical to ensure efficient bond formation while minimizing side reactions like racemization. peptide.comuniurb.it Common coupling agents used in peptide synthesis include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure (ethyl 2-cyano-2-(hydroximino)acetate). bachem.compeptide.comuniurb.it

Table 3: Reagents for Synthesis of Amino Acid Esters of Nicotinates

| Methodology | Key Reagents | Product Description | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Bromonicotinate, Amino Acid Ester HCl, Triethylamine | N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters | nih.gov |

| Peptide Coupling | Protected Amino Acid, EDC, HOBt | Amide-linked amino acid nicotinate ester | peptide.comresearchgate.net |

| Peptide Coupling | Protected Amino Acid, DCC | Amide-linked amino acid nicotinate ester | peptide.com |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of ethyl 2-aminonicotinate. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign the specific chemical environments of the hydrogen and carbon atoms within the molecule. researchgate.net

¹H-NMR Analysis

The proton NMR (¹H-NMR) spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethyl group protons and the protons on the pyridine (B92270) ring.

The ethyl group protons typically appear as a triplet and a quartet. The methyl (CH₃) protons are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons.

The aromatic region of the spectrum displays signals for the three protons on the substituted pyridine ring. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the amino and ester substituents. The amino (NH₂) protons often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Representative ¹H-NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.3-1.4 | Triplet | ~7.1 |

| CH₂ (Ethyl) | ~4.3-4.4 | Quartet | ~7.1 |

| Aromatic-H | ~6.7-8.2 | Multiplet | - |

| NH₂ | ~5.5-7.5 | Broad Singlet | - |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.

¹³C-NMR Analysis

The carbon-13 NMR (¹³C-NMR) spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the two carbons of the ethyl group and the six carbons of the pyridine ring system (five ring carbons and one carbonyl carbon from the ester).

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, often around 168 ppm. nih.gov The carbons of the pyridine ring appear in the aromatic region, with their shifts influenced by the positions of the nitrogen atom and the electron-donating amino group and electron-withdrawing ester group. The two carbons of the ethyl group are found in the upfield region of the spectrum. core.ac.uk

Table 2: Representative ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~60 |

| C3 (Pyridine) | ~108 |

| C5 (Pyridine) | ~115 |

| C4 (Pyridine) | ~138 |

| C6 (Pyridine) | ~152 |

| C2 (Pyridine) | ~159 |

| C=O (Ester) | ~168 |

Note: Chemical shifts are approximate and depend on the experimental conditions.

2D-NMR Techniques

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, researchers often employ two-dimensional (2D) NMR techniques. rsc.org Experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal the coupling relationships between the adjacent protons on the pyridine ring, aiding in their specific assignment. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of each C-H bond to the ¹³C signal of the corresponding carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. wikipedia.org

These 2D NMR methods are indispensable for the complete and accurate structural elucidation of complex organic molecules like this compound. kashanu.ac.ir

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amino group, the ester group, and the aromatic pyridine ring.

The N-H stretching vibrations of the primary amine (NH₂) typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is a strong, sharp absorption band usually found between 1730-1715 cm⁻¹ for an α,β-unsaturated ester. orgchemboulder.com The C-O stretching vibrations of the ester group are also prominent and typically appear in the 1300-1000 cm⁻¹ region. orgchemboulder.com Additionally, C=C and C=N stretching vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1715 - 1730 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and sample phase.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of this compound. researchgate.net The technique provides a mass-to-charge ratio (m/z) for the molecular ion and its fragments. For this compound (C₈H₁₀N₂O₂), the calculated molecular weight is approximately 166.18 g/mol . ottokemi.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 166. In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, which helps to confirm the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the loss of the ethoxy group (-OCH₂CH₃) or other stable fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. researchgate.netmsu.edu this compound contains a substituted pyridine ring, which is a chromophore that absorbs UV light.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λ_max). The presence of the amino group and the ester group conjugated with the pyridine ring influences the wavelength and intensity of these absorptions. Typically, aromatic systems exhibit strong absorptions, and the spectrum of this compound is expected to show one or more bands above 200 nm, which can be used for quantitative analysis and for monitoring chemical reactions. upi.edu

Mechanistic Investigations of Reactions Involving Ethyl 2 Aminonicotinate

Reaction Pathway Elucidation

The elucidation of reaction pathways for reactions involving ethyl 2-aminonicotinate has been a subject of significant research, particularly in the synthesis of fused heterocyclic systems.

One common reaction is the synthesis of pyrazolo[3,4-b]pyridines . The traditional pathway involves the reaction of functional derivatives of 2-chloronicotinic acids with substituted hydrazines. d-nb.info In this process, the initially formed 2-hydrazinopyridine (B147025) intermediate spontaneously undergoes cyclization to form the pyrazole (B372694) ring of the pyrazolo[3,4-b]pyridine system. d-nb.info An alternative route involves the cyclocondensation of N1-substituted 5-aminopyrazoles with 1,3-dielectrophiles. d-nb.info Another approach starts with the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 to yield 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The mechanism for the formation of 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction from diethyl 2-(ethoxymethylene)malonate has also been proposed. mdpi.com

The Pictet-Spengler reaction , a condensation reaction of a β-arylethylamine with a carbonyl compound, is another important transformation. wikipedia.org The mechanism begins with the formation of a Schiff base, which, upon protonation, generates an electrophilic iminium ion. jk-sci.com This is followed by a 6-endo-trig cyclization where the aromatic ring attacks the iminium ion. jk-sci.comnrochemistry.com The final step is deprotonation to restore aromaticity and form the tetrahydroisoquinoline product. nrochemistry.comdepaul.edu While highly reactive indoles can undergo this reaction under mild conditions, less nucleophilic rings like a phenyl group often require higher temperatures and strong acid catalysis. wikipedia.orgdepaul.edu

Reactions with isothiocyanates provide a route to various heterocyclic structures. The synthesis of isothiocyanates themselves can be achieved from primary amines and carbon disulfide, where an in situ generated dithiocarbamate (B8719985) salt is desulfurized. rsc.orgnih.gov The reaction of this compound with isothiocyanates can lead to the formation of pyridothienopyrimidine derivatives through a series of thio-substituted ethyl nicotinate (B505614) intermediates. researchgate.net

The reaction of 2-aminonicotinic acid with orthoesters has also been investigated. The proposed mechanism for the formation of 4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-ones involves the initial protonation of the orthoester and subsequent loss of ethanol (B145695) to form a stabilized carbocation. nih.gov The amino group of the anthranilic acid then attacks this carbocation, followed by proton exchange and the loss of a second ethanol molecule to yield an iminium ion, which then cyclizes. nih.gov

Role of Reaction Conditions and Catalysts

The outcome and efficiency of reactions involving this compound are highly dependent on the reaction conditions and the choice of catalysts.

Solvent Effects: The choice of solvent plays a critical role in reaction outcomes. In the bromination of this compound with N-bromosuccinimide (NBS), both tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) have been shown to be effective solvents, leading to high yields. Acetonitrile's higher dielectric constant can accelerate the dissociation of NBS, enhancing reactivity and leading to shorter reaction times compared to THF. The use of polar solvents like 2-MeTHF, ethyl lactate, and DMSO has been found to give good yields in the synthesis of 2,4,5-trisubstituted imidazolines, likely due to the stabilization of ionic intermediates. researchgate.net In some cases, reactions can be performed neat, without a solvent, relying on high temperatures to drive the reaction forward.

Temperature Control: Temperature is a crucial parameter for controlling reaction pathways and preventing side reactions. For instance, maintaining a low temperature (0°C) during the addition of NBS for the bromination of this compound helps to prevent exothermic side reactions. Conversely, elevated temperatures are often required for cyclization reactions, with specific temperatures being optimal for maximizing yields. nih.gov

Catalysts: A wide range of catalysts are employed to facilitate reactions of this compound and its derivatives.

Acid Catalysts: Protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) are commonly used in reactions like the Pictet-Spengler reaction to generate the electrophilic iminium ion intermediate. wikipedia.orgjk-sci.com Benzoic acid has been used as a catalyst to accelerate the Wittig reaction for the synthesis of (E)-4-aryl but-3-en-2-ones. mdpi.com

Base Catalysts: Bases like diisopropylethylamine (DIPEA) and cesium carbonate (Cs₂CO₃) are used to promote reactions by enhancing the nucleophilicity of amines through deprotonation.

Metal Catalysts: Zirconium tetrachloride (ZrCl₄) has been effectively used to catalyze the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones. mdpi.com Copper catalysts, such as Cu(OAc)₂·H₂O, have been employed in the synthesis of imidazo[1,2-a]pyridines. rsc.org

Solid Acid Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) has emerged as an efficient and reusable solid acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, offering advantages like mild reaction conditions and operational simplicity. nih.gov

The following table summarizes the effect of different catalysts and conditions on specific reactions.

| Reaction | Substrate(s) | Catalyst/Conditions | Product | Yield | Reference |

| Bromination | This compound, NBS | THF, 0°C to 23°C, 18h | Brominated product | 100% | |

| Bromination | This compound, NBS | Acetonitrile, 20°C, 3h | Brominated product | 98.36% | |

| Pyridine (B92270) synthesis | This compound, 4-chloromethylpyridine | Toluene (B28343), DIPEA, 40°C | Substituted pyridine | 90% | |

| Pyrazolopyridine synthesis | 5-Amino-1-phenyl-pyrazole, (E)-4-aryl but-3-en-2-ones | ZrCl₄, DMF/EtOH, 95°C, 16h | 4-Substituted pyrazolo[3,4-b]pyridines | 13-28% | mdpi.com |

| Pyrazolopyridine synthesis | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Aniline | AC-SO₃H, EtOH, Room Temp, 30-45 min | Pyrazolo[3,4-b]pyridine-5-carboxylates | Moderate to good | nih.gov |

Computational Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanisms of reactions involving this compound and related compounds. These studies provide detailed insights into electronic structures, transition states, and reaction energetics that are often difficult to obtain experimentally.

DFT studies have been employed to understand the correlation between the electronic parameters of molecules and their biological activity. researchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the reactivity and potential interaction of these compounds with biological targets. pensoft.net

In the context of reaction mechanisms, computational modeling can be used to predict transition states and the regioselectivity of ring-forming reactions. For instance, DFT results have been used to refute or support proposed mechanisms for cyclization reactions by evaluating the thermodynamic favorability of different pathways. researchgate.net These calculations can help in understanding why certain products are formed preferentially under specific conditions.

Furthermore, DFT can be used to validate experimental data. For example, simulating NMR spectra and comparing them with experimental results can help in the structural elucidation of reaction products. Potential energy surface (PES) scans can be performed to understand the conformational preferences of molecules and the energy barriers for rotation around specific bonds. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Studies in Related Compounds

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon often leads to unique photophysical properties, such as dual fluorescence and large Stokes shifts. mdpi.com

While this compound itself has not been reported to exhibit ESIPT, studies on structurally related compounds have provided significant insights into this process. Research has shown that mthis compound does not undergo ESIPT. rsc.orgrsc.org However, the introduction of specific functional groups can induce this behavior. For example, a derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, does exhibit ESIPT. rsc.orgrsc.org The induction of ESIPT in this case is attributed to the increased acidity and basicity of the proton donor and acceptor sites, respectively, due to the added functional groups. rsc.orgrsc.org

Imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridine (B139424) derivatives, are another class of compounds where ESIPT has been studied. rsc.org Those bearing a 2-hydroxyphenyl substituent at the 2-position are known to exhibit ESIPT. rsc.orgrsc.org Computational studies on related 2-aminopyridine derivatives have been conducted to understand the net charge distributions of the proton donor (amino group) and acceptor (pyridine nitrogen) to elucidate the detailed mechanism of the ESIPT reaction. researchgate.net

DFT and Time-Dependent DFT (TD-DFT) are powerful tools for studying the ESIPT process. They can be used to model the potential energy surfaces of both the ground and excited states, identify the transition states for proton transfer, and simulate the electronic absorption and emission spectra. mdpi.com These studies help in understanding how substituent effects can tune the photophysical properties of ESIPT-capable molecules. mdpi.com

Biological Activity and Pharmacological Research Applications

Antimicrobial Properties

The 2-aminopyridine (B139424) scaffold, a core component of Ethyl 2-aminonicotinate, is present in many molecules investigated for their antimicrobial effects.

This compound is noted to function as an antimicrobial agent by inhibiting the synthesis of proteins in bacteria cymitquimica.com. The broader class of 2-aminopyridine derivatives has been recognized for its potential as a source of effective antibacterial agents mdpi.com. While these general activities are reported, detailed studies quantifying the Minimum Inhibitory Concentration (MIC) of this compound against specific panels of Gram-positive and Gram-negative bacteria are not extensively detailed in the available research.

The 2-aminonicotinate chemical class, to which this compound belongs, has yielded potent antifungal agents. A notable example is Aminopyrifen, a novel fungicide developed for crop protection. nih.gov Aminopyrifen has demonstrated high antifungal activity against a range of plant pathogenic fungi, particularly those belonging to the Ascomycetes group. nih.gov Research indicates that this compound strongly inhibits the elongation of germ-tubes in fungi like Botrytis cinerea and prevents invasion into plant tissues. nih.gov Importantly, it shows no cross-resistance with other commercial fungicides, suggesting a unique mode of action. nih.gov The efficacy of this derivative highlights the potential of the 2-aminonicotinate scaffold in developing new antifungal agents.

Table 1: In Vitro Antifungal Activity of Aminopyrifen (a 2-aminonicotinate derivative)

| Fungal Species | EC₅₀ (mg/L) |

|---|---|

| Botrytis cinerea (Gray mold) | 0.0039 |

| Sclerotinia sclerotiorum (Sclerotinia rot) | 0.0091 |

| Monilinia fructicola (Brown rot) | 0.0097 |

| Mycosphaerella nawae (Circular leaf spot) | 0.011 |

| Blumeria graminis (Powdery mildew) | 0.23 |

| Colletotrichum gloeosporioides (Anthracnose) | 0.041 |

Data sourced from research on Aminopyrifen, a derivative within the 2-aminonicotinate class nih.gov.

Anticancer and Antiproliferative Activities

The potential of this compound and its derivatives in oncology is explored through various mechanisms of action, including the inhibition of key cellular enzymes and structural proteins involved in cell division.

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that govern cell growth, differentiation, and death. nih.gov Dysregulation of these enzymes is a common factor in the development of cancer, making them a prime target for anticancer drugs. nih.govwikipedia.org Tyrosine kinase inhibitors (TKIs) function by blocking the site where ATP binds, thereby preventing the phosphorylation that activates downstream signaling cascades. wikipedia.orgyoutube.com While numerous TKIs have been developed for cancer therapy, specific research directly investigating this compound as a tyrosine kinase inhibitor is not available in the current scientific literature.

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in maintaining cell structure and forming the mitotic spindle necessary for cell division. nih.gov Compounds that interfere with the dynamic process of tubulin polymerization into microtubules are effective anticancer agents because they can induce cell-cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis (programmed cell death). nih.gov

It is important to distinguish this compound, a pyridine (B92270) derivative, from the similarly named but structurally different ethyl-2-amino-pyrrole-3-carboxylates (EAPCs). EAPCs, which are based on a pyrrole ring, have been identified as potent anticancer agents that function through the inhibition of tubulin polymerization. nih.govnih.gov However, studies specifically evaluating the effect of this compound on tubulin polymerization or microtubule assembly have not been identified.

Anti-inflammatory and Analgesic Properties

Inflammation and pain are complex biological responses to injury or disease. Many therapeutic agents work by inhibiting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators. Based on the available research, there is no specific information detailing the anti-inflammatory or analgesic activities of this compound.

Vasodilatory Activity

While direct studies on the vasodilatory activity of this compound are not extensively documented in publicly available research, related compounds within the nicotinic acid family have shown significant effects. Nicotinic acid, also known as vitamin B3, is a known intense cutaneous vasodilator. nih.gov Its derivatives have been a subject of research for their potential to modulate vascular tone.

One study investigated the vasorelaxant properties of 2-(1-adamantylthio)nicotinic acid and its derivatives on phenylephrine-induced contraction in rat thoracic aorta. nih.gov The findings indicated that these thionicotinic acid analogs produced dose-dependent vasorelaxation. nih.gov The mechanism of this action was found to be partially mediated by endothelium-induced nitric oxide (NO) and prostacyclin. nih.gov This suggests that the nicotinic acid scaffold, a core component of this compound, is a viable candidate for the development of novel vasorelaxant compounds. Further research is required to determine if this compound itself possesses similar vasodilatory properties.

Research into Neurological and Psychological Diseases

The structural framework of this compound has drawn interest in the context of neurological and psychological disorders, particularly in the synthesis of novel therapeutic agents.

Ketamine, a well-known anesthetic, has gained attention for its rapid-acting antidepressant effects. This has spurred research into the synthesis of new ketamine analogs with improved therapeutic profiles and reduced side effects. While there is no direct evidence of this compound being used as a starting material in the synthesis of ketamine derivatives in the reviewed literature, its chemical structure contains a pyridine ring and an amino group, which are common moieties in medicinal chemistry for the development of central nervous system (CNS) active compounds. The synthesis of novel bicyclic analogs of ketamine has been explored to potentially reduce side effects while maintaining desired therapeutic properties.

Other Investigated Biological Activities

Beyond its potential cardiovascular and neurological applications, the biological profile of this compound and its derivatives has been explored in other therapeutic areas.

Similar to the research on its vasodilatory activity, direct studies quantifying the antioxidant potential of this compound are limited. However, the antioxidant properties of related nicotinic acid derivatives have been reported. The same study that investigated the vasorelaxant effects of 2-(1-adamantylthio)nicotinic acid analogs also evaluated their antioxidant capabilities using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide dismutase (SOD) assays. nih.gov The results demonstrated that these thionicotinic acid derivatives exhibited antioxidant properties. nih.gov Specifically, 2-(1-adamantylthio)nicotinic acid was identified as a potent antioxidant in the DPPH assay. nih.gov This indicates that the nicotinic acid structure is a promising scaffold for developing compounds with antioxidant activity. Further investigation is needed to ascertain the specific antioxidant capacity of this compound.

There is currently no direct scientific literature available that demonstrates the antiprotozoal activity of this compound against Toxoplasma gondii or other protozoan parasites. The discovery of novel antiprotozoal agents is an active area of research, with a focus on identifying new chemical scaffolds that can be developed into effective treatments. While this compound is a versatile building block in medicinal chemistry, its specific application in the development of antiprotozoal drugs has not been reported.

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and disabling genetic disorder characterized by the progressive formation of bone in soft tissues. The underlying cause of FOP is a mutation in the ACVR1 gene, which codes for the activin receptor-like kinase-2 (ALK-2). This has made ALK-2 a key target for drug development.

Research has focused on the discovery of small molecule inhibitors of ALK-2. While various chemical scaffolds are being investigated for ALK-2 inhibition, there is no specific mention in the available scientific literature of this compound being used as a precursor or inhibitor for ALK-2 in the context of FOP treatment. The development of potent and selective ALK-2 inhibitors remains a critical goal for treating this debilitating disease.

Research on this compound in Alzheimer's Disease Remains Undocumented in Scientific Literature

Despite extensive investigation into various chemical compounds for the treatment of Alzheimer's disease, a thorough review of scientific databases and scholarly articles reveals a significant lack of research specifically focused on the anti-Alzheimer's activities of this compound and its direct derivatives. Consequently, detailed research findings, data on biological activities such as enzyme inhibition, and neuroprotective effects pertaining to this specific compound are not available in the current body of scientific literature.

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors. The scientific community is actively exploring a wide array of chemical scaffolds to develop multi-target-directed ligands that can simultaneously address various aspects of the disease, such as cholinergic dysfunction and oxidative stress. This has led to the synthesis and evaluation of numerous heterocyclic compounds for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, as well as for their antioxidant and neuroprotective properties.

While the broader class of nitrogen-containing heterocyclic compounds is of significant interest in the development of novel therapeutics for neurodegenerative diseases, specific studies on this compound are absent from the available literature. Research in this area continues to identify and optimize lead compounds that can effectively modulate biological targets relevant to Alzheimer's disease. However, without dedicated studies, the potential of this compound in this context remains unknown.

Due to the absence of specific data, it is not possible to provide an analysis of its anti-Alzheimer's activities, including detailed research findings or data tables on its efficacy. Further research would be required to determine if this compound or its derivatives possess any therapeutic potential for Alzheimer's disease.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mechanism and affinity of a potential drug candidate, such as Ethyl 2-aminonicotinate, with a specific protein target. The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the interaction energy.

While specific docking studies for this compound are not extensively detailed in the public domain, research on structurally similar compounds provides a clear framework for how such an analysis would be conducted. For instance, a study on a related isomer, ethyl 5-amino-2-bromoisonicotinate, investigated its potential as a therapeutic agent by docking it against the main protease of the COVID-19 virus (PDB ID: 6LU7). The simulation revealed a moderate binding affinity with a score of -5.4 kcal/mol nih.gov. This value indicates the free energy of binding; a more negative value typically corresponds to a stronger, more favorable interaction.

In a hypothetical docking study of this compound, the compound would be positioned within the active site of a target protein, and its binding energy would be calculated based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results would identify the key amino acid residues in the protein that interact with the ligand, guiding further structural modifications to enhance binding affinity and selectivity.

Table 1: Example Molecular Docking Parameters for a Related Aminonicotinate Derivative

| Parameter | Value |

|---|---|

| Ligand | Ethyl 5-amino-2-bromoisonicotinate |

| Target Protein | COVID-19 Main Protease (6LU7) |

| Binding Affinity | -5.4 kcal/mol |

| Data Source: nih.gov | |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the ligand-receptor complex over time. While docking provides a static snapshot of the binding pose, MD simulations track the movements and conformational changes of every atom in the system, providing insights into the stability of the interaction.

In a typical MD simulation, the docked complex of this compound and its target protein would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation would then calculate the atomic motions over a set period, often nanoseconds. Key metrics used to analyze the stability of the complex include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value, often plateauing around 2-3 Å, suggests that the protein-ligand complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for understanding which parts of the protein are most affected by ligand binding.

A comprehensive study on a series of 107 related 6-aminonicotinate-based compounds used MD simulations to validate docking results and compare the binding modes of different antagonists with the P2Y12 receptor. The simulations helped identify key amino acid residues crucial for high-activity compounds, demonstrating the power of MD in refining the understanding of molecular interactions nih.gov. For this compound, such simulations would be essential to confirm the stability of its binding pose predicted by docking and to observe the dynamic interplay between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, a QSAR model can predict the activity of new, unsynthesized molecules.

For a series of this compound derivatives, a QSAR study would involve:

Data Collection: Gathering a dataset of aminonicotinate analogs with experimentally measured biological activity (e.g., IC50 values) against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic properties, and topological indices that numerically represent the molecular structure.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A notable study on 6-aminonicotinate-based P2Y12 antagonists successfully developed robust 3D-QSAR models (CoMFA and CoMSIA). These models showed excellent statistical robustness and predictive ability, with a cross-validated correlation coefficient (q²) of up to 0.805, indicating a strong capacity to predict the activity of new compounds nih.gov. Such a model for this compound derivatives could accelerate the discovery of more potent analogs by prioritizing the synthesis of compounds predicted to have high activity.

Table 2: Statistical Parameters for a 3D-QSAR Model of Related Aminonicotinate Compounds

| Model | R² (Correlation Coefficient) | q² (Cross-validated R²) | pred_R² (Predictive R²) |

|---|---|---|---|

| CoMFA | 0.983 | 0.805 | 0.881 |

| CoMSIA | 0.935 | 0.762 | 0.690 |

| Data Source: nih.gov | | | |

Drug-Likeness and Toxicity Prediction

In silico tools are widely used to assess the "drug-likeness" of a compound, which helps in prioritizing candidates with a higher probability of success in clinical trials. One of the most common sets of guidelines is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a compound violates two or more of the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

This compound adheres well to these rules, suggesting it has a favorable profile for oral bioavailability.

Table 3: Lipinski's Rule of Five Analysis for this compound

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 166.18 g/mol | ≤ 500 Da | Yes |

| LogP | ~1.4 (XLogP3) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 5 | Yes |

Beyond drug-likeness, in silico toxicity prediction is a critical step to flag potential liabilities early. These methods use computational models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, by identifying toxicophores (chemical fragments associated with toxicity) or by using QSAR-based models trained on large datasets of known toxic compounds mdpi.com.

Pharmacokinetics Property Prediction

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug. In silico ADME models predict these properties based on a molecule's structure, offering a rapid and cost-effective way to evaluate its potential pharmacokinetic behavior.

For this compound, computational models can predict several key ADME parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Based on its physicochemical properties, the compound is expected to have good gastrointestinal absorption.

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding. Its relatively small size and moderate lipophilicity may allow it to cross the BBB.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Models can identify which CYP isoforms are likely to metabolize the compound or be inhibited by it.

Excretion: Estimation of clearance pathways.

Studies on other heterocyclic compounds have successfully used platforms like SwissADME and pkCSM to generate comprehensive ADME profiles, guiding the selection of candidates with favorable pharmacokinetics. These tools would be similarly applied to this compound to build a virtual ADME profile and identify potential developmental challenges.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The conventional synthesis of Ethyl 2-aminonicotinate typically involves the esterification of 2-aminonicotinic acid. While effective, this method represents a classical approach. A significant research gap exists in the development of more advanced and efficient synthetic strategies. Future research should focus on:

Modern Catalytic Methods: Investigating novel catalytic systems for the direct amination and carboxylation of pyridine (B92270) rings could provide more atom-economical and environmentally benign routes.

Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for optimizing reaction conditions and increasing throughput.

Biocatalysis: The use of enzymes for the synthesis or modification of this compound presents an opportunity for highly selective and sustainable production. Research into engineered enzymes could yield pathways that are not accessible through traditional chemical synthesis.

One-Pot Procedures: Developing multi-component, one-pot reactions that assemble the aminonicotinate core from simpler precursors would significantly streamline its synthesis, reducing waste and operational complexity researchgate.net. Methodologies developed for other heterocyclic systems, such as microwave-assisted synthesis of γ-nitro-α-amino esters, could serve as inspiration for new approaches researchgate.netnih.gov.

Discovery of New Biological Targets and Mechanisms of Action

While this compound is described as a pyrimidine (B1678525) derivative with potential diuretic activity, its broader pharmacological profile is largely uncharted territory . The aminonicotinate scaffold is present in molecules with diverse biological activities, suggesting that this compound itself or its derivatives could modulate various physiological pathways.

Future research should be directed towards:

High-Throughput Screening: Systematic screening of this compound against a wide array of biological targets (e.g., enzymes, receptors, ion channels) is essential to uncover novel bioactivities helsinki.fi.

Target Identification based on Analogue Activity: Related structures provide clues for potential targets. For instance, methyl 6-aminonicotinate is a building block for histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators georganics.sk. Analogues of 6-aminonicotinic acid have been assessed as GABA-A receptor agonists targetmol.com. Furthermore, the broader 2-aminopyridine (B139424) class of molecules has been investigated for activity as σ₂ receptor antagonists nih.gov. These findings suggest that derivatives of this compound could be valuable probes or lead compounds for these and other target classes, including those involved in cancer and metabolic disorders nih.gov.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies would be required to understand how the compound interacts with its target at the molecular level and the downstream cellular consequences.

Application in Advanced Material Science and Catalysis

The structural features of this compound, particularly the pyridine ring and the amino and ester functional groups, make it an attractive candidate for applications in material science and catalysis, areas that remain completely unexplored for this specific molecule.

Metal-Organic Frameworks (MOFs): Upon hydrolysis to 2-aminonicotinic acid, the molecule can act as a multitopic organic linker for the construction of MOFs. Related pyridinedicarboxylate ligands are known to form robust frameworks with metal ions like copper(II) and zinc(II), creating materials with porous structures suitable for selective gas adsorption (e.g., CO₂/CH₄ separation) and other applications nih.govrsc.orgbohrium.comrsc.org. The presence of the amine group could introduce additional functionality, enabling post-synthetic modification or altering the surface properties of the MOF channels.

| MOF Ligand | Metal Ion | Resulting Framework Properties | Source |

| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | Diverse 0D, 1D, 2D, and 3D polymeric structures | rsc.org |

| 5-(pyridin-3-yl)isophthalate | Cu²⁺ | Isomeric frameworks with moderate surface areas (584-1182 m²/g) for selective gas adsorption | nih.govbohrium.com |

| Pyridine-2,3-dicarboxylate | Cu²⁺, Zn²⁺, Cd²⁺ | 3D interpenetrating or non-interpenetrating frameworks with photoluminescent properties | rsc.org |

Polymer Science: The amine functionality allows this compound to be used as a monomer or as an initiator for ring-opening polymerizations, potentially leading to novel polymers with unique thermal or optical properties rsc.org.

Catalysis: The pyridine nitrogen and the amino group can coordinate to metal centers, making the molecule a potential ligand for catalytic complexes. Amide ligands derived from this compound could stabilize transition metals in various oxidation states, creating catalysts for transformations such as hydrosilylation or polymerization nih.govnih.gov. The electronic properties of the ligand could be tuned by modifying the pyridine ring, offering a way to control the reactivity of the metallic center.

Development of Structure-Activity Relationships for Enhanced Efficacy

A critical research gap is the absence of systematic structure-activity relationship (SAR) studies for this compound derivatives. Such studies are fundamental to optimizing the molecule for any specific biological or material application by identifying which parts of the structure are essential for activity and which can be modified to enhance potency, selectivity, or physical properties.

Future research should involve:

Systematic Derivatization: A library of analogues should be synthesized, exploring modifications at key positions:

The Amino Group (N-position): Alkylation, acylation, or sulfonylation to probe steric and electronic requirements.

The Ester Group: Variation of the alcohol moiety (e.g., methyl, propyl, benzyl) to alter solubility and metabolic stability.

The Pyridine Ring: Introduction of substituents at positions 4, 5, and 6 to modulate electronic properties and binding interactions.

Quantitative SAR (QSAR): Once biological data is obtained, QSAR models can be developed to correlate chemical structures with their activities, enabling the computational design of more potent and specific compounds frontiersin.org.

Learning from Related Scaffolds: SAR studies on related nicotinamide (B372718) derivatives have successfully identified compounds with potent antifungal activity by exploring the positioning of substituents on the core structure mdpi.com. For example, a study on nicotinamides against Candida albicans revealed that specific substitutions were critical for activity, as shown in the table below. A similar strategic approach could rapidly advance the development of this compound-based agents.

| Compound | R¹ Group | R² Group | MIC (µg/mL) against C. albicans | Source |

| 7 | H | 4-isopropylphenyl | 16 | mdpi.com |

| 16a | 2-aminophenyl | 4-isopropylphenyl | 2 | mdpi.com |

| 16d | 4-aminophenyl | 4-isopropylphenyl | 8 | mdpi.com |

| 16g | 3-aminophenyl | 4-isopropylphenyl | 0.25 | mdpi.com |

| 16j | 3-aminophenyl | 3-isopropylphenyl | 1 | mdpi.com |

This systematic approach of synthesis and evaluation is essential to translate the potential of the this compound scaffold into practical applications with enhanced efficacy nih.govmdpi.comnih.gov.

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 2-aminonicotinate, and how should data be reported?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection. Report data with appropriate precision (e.g., NMR chemical shifts to two decimal places, HPLC retention times with standard deviations) . For new compounds, include elemental analysis (C, H, N) and compare results with theoretical values .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : this compound is synthesized via cyclocondensation reactions. For example, reacting this compound with triethyl orthoformate (HC(OEt)₃) and primary amines under reflux conditions yields pyrido[2,3-d]pyrimidin-4(3H)-ones . Alternative routes include formamidine acetate-mediated cyclization in ethoxyethanol for derivatives . Optimize reaction conditions (temperature, solvent, catalyst) using factorial design to maximize yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

Comparative Analysis : Cross-reference spectral data (e.g., NMR, IR) with published literature, noting deviations in solvent systems or instrumentation .

Experimental Validation : Repeat synthesis under standardized conditions and perform advanced techniques (e.g., 2D NMR, X-ray crystallography) to confirm structural assignments .

Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .

Example Contradiction: Discrepancies in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can clarify .

Q. What strategies are effective for optimizing the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- Variable Screening : Use response surface methodology (RSM) to evaluate the impact of catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperature on reaction efficiency .

- Mechanistic Studies : Conduct kinetic experiments (e.g., time-resolved IR) or isotopic labeling to identify rate-determining steps .

- Computational Modeling : Apply molecular dynamics simulations to predict transition states and regioselectivity in ring-forming reactions .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks. Monitor degradation via HPLC and mass spectrometry .

- Degradation Pathway Analysis : Identify byproducts using LC-MS/MS and propose mechanisms (e.g., hydrolysis of the ester group) .

- Statistical Reporting : Express degradation rates with confidence intervals (e.g., "95% CI: 0.5–1.2% degradation/day") .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Test if outliers or assay conditions (e.g., cell line variability) explain discrepancies .

- Bayesian Methods : Calculate posterior probabilities for conflicting hypotheses (e.g., "Compound A is 80% likely to inhibit Enzyme X") .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progression .

- Critical Parameter Identification : Use failure mode and effects analysis (FMEA) to prioritize control of variables like mixing efficiency and heating uniformity .

- Documentation : Report detailed protocols, including equipment specifications (e.g., "mechanical stirrer at 500 rpm") and raw material sources .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for synthesis, nitrile gloves for skin protection, and explosion-proof refrigerators for storage .

- First Aid Documentation : Include SDS sections on inhalation/ingestion/skin exposure protocols (e.g., "rinse skin with water for 15 minutes") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。